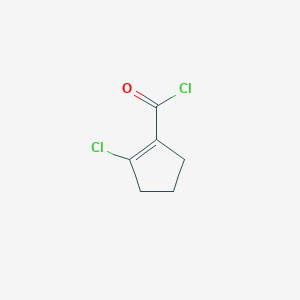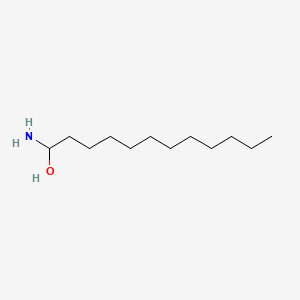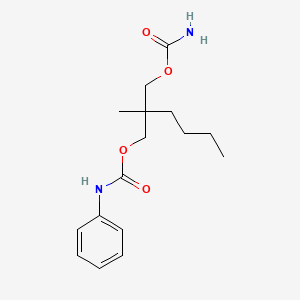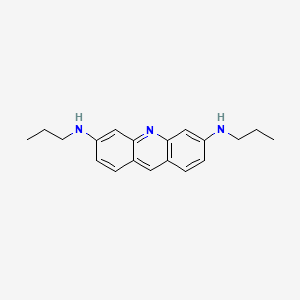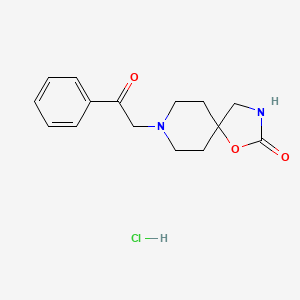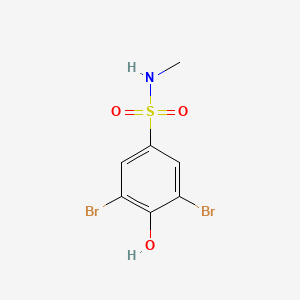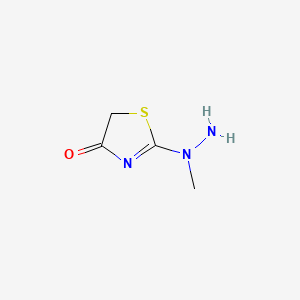
4(5H)-Thiazolone, 2-(1-methylhydrazino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(5H)-Thiazolone, 2-(1-methylhydrazino)- is a heterocyclic compound that features a thiazolone ring substituted with a 1-methylhydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(5H)-Thiazolone, 2-(1-methylhydrazino)- typically involves the reaction of thiazolone derivatives with methylhydrazine. One common method includes the cyclization of a hydrazide derivative with various triethyl ortho-esters . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of scale-up from laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 4(5H)-Thiazolone, 2-(1-methylhydrazino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolone derivatives.
Scientific Research Applications
4(5H)-Thiazolone, 2-(1-methylhydrazino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4(5H)-Thiazolone, 2-(1-methylhydrazino)- involves its interaction with biological targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- 2-(1-Methylhydrazino)-4,5-dihydro-1H-imidazole hydrobromide : Shares the 1-methylhydrazino group but has an imidazole ring instead of a thiazolone ring.
- 2-(1-Methylhydrazino)-4,6-di-1-pyrrolidinyl-1,3,5-triazine: Contains a triazine ring with similar substituents.
Uniqueness: 4(5H)-Thiazolone, 2-(1-methylhydrazino)- is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
34544-69-9 |
|---|---|
Molecular Formula |
C4H7N3OS |
Molecular Weight |
145.19 g/mol |
IUPAC Name |
2-[amino(methyl)amino]-1,3-thiazol-4-one |
InChI |
InChI=1S/C4H7N3OS/c1-7(5)4-6-3(8)2-9-4/h2,5H2,1H3 |
InChI Key |
PIEAUKSLZUCGQX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC(=O)CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


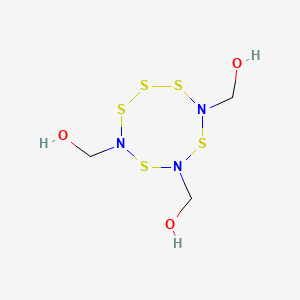
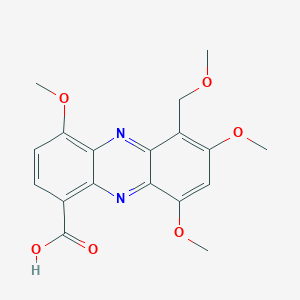
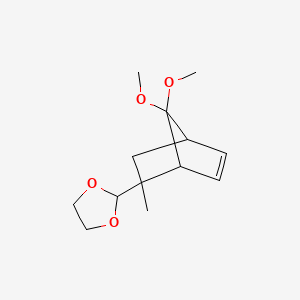
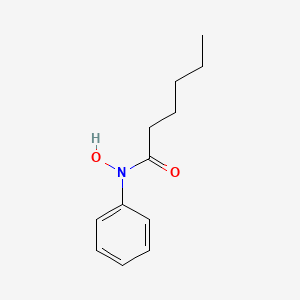
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)


